Fenbutrazate hydrochloride

Description

Historical Context and Early Research Significance of Fenbutrazate (B130803)

The synthesis of Fenbutrazate was described in the early 1960s. chemicalbook.com It was subsequently introduced in Europe, Japan, and Hong Kong as an anorectic, or appetite suppressant, under several trade names including Cafilon, Filon, and Sabacid. wikipedia.orgmedkoo.comwikiwand.com Early research focused on its therapeutic function as a central stimulant. chemicalbook.com The compound was classified as a Norepinephrine-Dopamine Releasing Agent (NDRA), a category of drugs that affect monoamine neurotransmitters. However, its use was limited and it was later withdrawn from markets due to concerns regarding its potential for abuse. ontosight.ai Its inclusion on the World Anti-Doping Agency (WADA) Prohibited List in 2006 reflects its status as a stimulant with potential for misuse in sports. karger.comdshs-koeln.de

| Year/Period | Event | Source |

|---|---|---|

| 1962 | Preparation first described in a patent by H. Siemer and O. Hengen. | |

| 1960s | Marketed in Europe as an appetite suppressant. | wikipedia.org |

| 1985 | WHO Expert Committee on Drug Dependence notes significant gaps in research data. | wikipedia.orgnih.gov |

| 2006 | Added as an example of a prohibited substance on the WADA List. | karger.com |

Position within the Field of Central Nervous System Pharmacology Research

In CNS pharmacology, Fenbutrazate is recognized as a derivative of phenmetrazine. wikipedia.orgchemicalbook.com Its primary significance in modern research is as a prodrug, meaning it is metabolically converted in the body to its active form, phenmetrazine. ncats.ioncats.io This active metabolite then functions as an agonist of monoamine transporters. ncats.ioncats.io

The mechanism of action involves increasing the levels of the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862) in the brain, which is a characteristic of CNS stimulants and underpins its effects on arousal and attention. ontosight.aidrugbank.com This action is similar to other stimulants like amphetamine. ontosight.ai Due to this mechanism, Fenbutrazate has been used as a reference compound in anti-doping research and in studies investigating the metabolism of stimulants. karger.comoup.com

| Compound | Class | Primary Investigated Use/Function | Source |

|---|---|---|---|

| Fenbutrazate | Phenylmorpholine / NDRA | Anorectic / Prodrug to Phenmetrazine | ontosight.ai |

| Phenmetrazine | Phenylmorpholine / NDRA | Anorectic / Psychostimulant | chemicalbook.comkarger.com |

| Amphetamine | Phenethylamine (B48288) / NDRA | ADHD treatment / Narcolepsy / Psychostimulant | ontosight.aiwikipedia.org |

Identified Research Gaps and Challenges in Fenbutrazate Hydrochloride Studies

A significant challenge in the study of this compound is the limited body of comprehensive scientific literature. As noted in the 22nd Report of the WHO Expert Committee on Drug Dependence in 1985, there was very little information available on its general pharmacology, pharmacokinetics, and toxicology. wikipedia.orgnih.gov This lack of data has created persistent gaps in the understanding of the compound.

The WHO committee specifically highlighted that the dependence potential of Fenbutrazate was not well-documented, and there was a scarcity of data regarding its therapeutic usefulness, despite its availability in several countries at the time. wikipedia.org The committee also pointed out that Fenbutrazate possesses a number of asymmetric sites, giving it a complex stereochemistry that adds a layer of difficulty to its study. wikipedia.org Consequently, the committee was unable to make a definitive recommendation on its international control status and urged for more research to be facilitated to address these fundamental gaps in knowledge. ecddrepository.org

| Area of Research | Identified Gap | Source |

|---|---|---|

| General Pharmacology | Very little information available. | wikipedia.orgnih.gov |

| Toxicology | Very little information available. | wikipedia.orgnih.gov |

| Pharmacokinetics | Very little information available. | wikipedia.orgnih.gov |

| Dependence Potential | Lack of comprehensive data. | wikipedia.org |

| Therapeutic Usefulness | Few available data to support evaluation. | wikipedia.org |

Compound Index

The following table lists the chemical compounds mentioned in this article.

| Compound Name |

|---|

| Amphetamine |

| Dopamine |

| Fenbutrazate |

| This compound |

| Norepinephrine |

| Phenmetrazine |

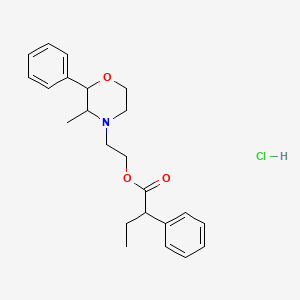

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-methyl-2-phenylmorpholin-4-ium-4-yl)ethyl 2-phenylbutanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20;/h4-13,18,21-22H,3,14-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMGTGFHCYFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC[NH+]2CCOC(C2C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6474-85-7 | |

| Record name | Benzeneacetic acid, α-ethyl-, 2-(3-methyl-2-phenyl-4-morpholinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6474-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutrazate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbutrazate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Structural Modifications for Research

Synthesis and Characterization of Deuterated Analogs: Fenbutrazate-d4

Isotopically labeled analogs, such as Fenbutrazate-d4, are invaluable tools in research, particularly in pharmacokinetic and metabolic studies.

The synthesis of Fenbutrazate-d4 involves a multi-step pathway designed to selectively incorporate deuterium (B1214612) atoms. The process begins with Fenbutrazate (B130803) hydrochloride as the parent compound. vulcanchem.com

Key steps in the synthesis include:

Deuteration of Precursors : Phenyl and ethyl groups are selectively deuterated using deuterium oxide (D₂O) under acidic catalysis. vulcanchem.com

Esterification : The deuterated phenylbutyric acid is reacted with 2-(3-methyl-2-phenylmorpholino)ethanol. This reaction often employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). vulcanchem.com

Purification : Chromatographic separation is essential to isolate the desired Fenbutrazate-d4 from any non-deuterated or partially deuterated byproducts. vulcanchem.com

Achieving high isotopic purity (e.g., >98%) is a significant challenge, requiring stringent control over the reaction conditions to prevent incomplete deuteration. vulcanchem.com The structural integrity and precise location of the deuterium atoms are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). vulcanchem.com

| Property | Fenbutrazate | Fenbutrazate-d4 |

| Molecular Formula | C₂₃H₂₉NO₃ | C₂₃H₂₅D₄NO₃ |

| Molecular Weight | ~367.5 g/mol nih.gov | ~371.5 g/mol vulcanchem.com |

| Deuterium Positions | N/A | Phenyl and ethyl groups vulcanchem.com |

A data table comparing the molecular properties of Fenbutrazate and its deuterated analog, Fenbutrazate-d4.

The primary advantage of deuterated drugs lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. mdpi.com

In the case of Fenbutrazate-d4, this manifests as reduced first-pass metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. vulcanchem.com This altered metabolic profile makes deuterated analogs useful as internal standards for mass spectrometry-based quantification in pharmacokinetic analyses. nih.gov

Beyond metabolic studies, Fenbutrazate-d4 has been utilized in neuropharmacological research. vulcanchem.com Studies in rodent models have shown that it can reduce anxiety-related behaviors and improve spatial memory, suggesting it may have dual anxiolytic-nootropic activity. vulcanchem.com These deuterated compounds are critical tools for elucidating the mechanisms of action and metabolic pathways of the parent drug with greater precision. vulcanchem.comnih.gov

Design and Synthesis of Novel Fenbutrazate Derivatives and Analogs for Mechanistic Exploration

While large-scale programs focused on synthesizing novel Fenbutrazate derivatives are not extensively documented in public literature, its known biological activities provide a strong rationale for such exploration. Fenbutrazate's classification as a morpholine (B109124) derivative places it in a class of heterocyclic compounds known for a wide variety of pharmacological activities. researchgate.net

A key area for mechanistic exploration stems from the discovery that Fenbutrazate acts as a ligand for neurokinin receptors (NKRs), an activity identified through pharmacophore modeling and virtual screening. researchgate.net This finding, combined with its known central nervous system stimulant effects, suggests a polypharmacological profile that could be dissected and optimized through the design of novel analogs. smolecule.comresearchgate.net

The design of such analogs would likely follow established drug discovery paradigms, such as structure-activity relationship (SAR) studies. mdpi.com By systematically modifying different parts of the Fenbutrazate scaffold—such as the phenyl rings or the morpholine core—researchers could investigate how these structural changes affect its affinity for different targets, like dopamine (B1211576) transporters versus neurokinin receptors. nih.govacs.org For instance, computational methods like pharmacophore-based virtual screening could be used to identify novel derivatives with enhanced selectivity for a particular receptor, a strategy that has proven successful for other target classes. researchgate.netmdpi.com The synthesis of these designed compounds would follow established organic chemistry principles, creating a library of analogs for biological evaluation. nih.govmdpi.com

Advanced Analytical and Characterization Techniques in Fenbutrazate Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the molecular structure of fenbutrazate (B130803) hydrochloride. By analyzing the interaction of the compound with electromagnetic radiation, these methods provide detailed information about its atomic composition and the arrangement of its functional groups. The identity of fenbutrazate hydrochloride is consistently confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. industry.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the analysis of this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a detailed structural map. industry.gov.au

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, recorded in deuterated methanol (B129727) (MeOH-d4) at a field strength of 500 MHz, reveals distinct signals corresponding to the different types of protons present in the molecule. industry.gov.au The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak at 3.30 ppm. industry.gov.au Key spectral data includes a triplet at 0.87 ppm and another at 1.03 ppm, indicating the presence of two different ethyl groups. industry.gov.au A complex multiplet region between 7.20 and 7.44 ppm corresponds to the ten protons of the two phenyl groups. industry.gov.au The remaining multiplets in the spectrum account for the protons of the morpholine (B109124) ring and the ethyl ester chain. industry.gov.au

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, obtained at a field strength of 126 MHz in the same solvent, provides information on the carbon skeleton. industry.gov.au The solvent peak is referenced at 49.0 ppm. industry.gov.au The spectrum displays a total of 26 distinct carbon signals, confirming the complexity of the molecule. industry.gov.au Notable signals include those in the aromatic region (128.5-140.0 ppm) and a peak at 174.5 ppm, which is characteristic of a carbonyl carbon in an ester group. industry.gov.au The various signals between 12.2 and 83.4 ppm correspond to the aliphatic carbons in the structure. industry.gov.au

Interactive Data Table: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR (500 MHz, MeOH-d₄) | ¹³C NMR (126 MHz, MeOH-d₄) |

| Solvent Peak | 3.30 ppm | 49.0 ppm |

| Spectral Data | δ 0.87 (3H, t, J = 7.3 Hz), 1.03 (3H, t, J = 7.2 Hz), 1.82 (1H, m), 2.12 (1H, m), 3.11-3.25 (2H, m), 3.35-3.5 (2H, m), 3.61 (1H, m), 3.71 (1H, m), 3.92-4.03 (2H, m), 4.42-4.58 (3H, m), 7.20-7.44 (10H, m) ppm industry.gov.au | δ 12.2, 13.0, 12.9, 27.1, 53.05, 53.12, 53.5, 53.6, 54.1, 59.6, 59.7, 64.2, 64.3, 64.9, 83.4, 128.5, 128.6, 129.0, 129.2, 129.3, 129.88, 129.92, 130.4, 138.5, 140.0, 174.5 ppm industry.gov.au |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of fenbutrazate and to study its fragmentation pattern, which aids in structural confirmation. The analysis is typically performed on the free base of the compound. industry.gov.au

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fenbutrazate free base exhibits a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 367, which corresponds to its molecular weight. industry.gov.au The fragmentation pattern provides further structural information. The base peak, which is the most intense peak in the spectrum, is observed at m/z 91, corresponding to a tropylium (B1234903) ion (C₇H₇⁺), a common fragment for compounds containing a benzyl (B1604629) group. industry.gov.au Other significant fragments are observed at m/z 261, 190, 119, 114, 98, 84, 69, and 56, each representing a specific cleavage of the parent molecule. industry.gov.au

Interactive Data Table: GC-MS Fragmentation Data for Fenbutrazate Free Base

| m/z | Relative Intensity (%) | Possible Fragment |

| 367 | 8 | Molecular Ion (M+) |

| 261 | 66 | [M - C₇H₇O]⁺ |

| 246 | 19 | [M - C₈H₉O]⁺ |

| 233 | 8 | [M - C₉H₁₀O]⁺ |

| 190 | 48 | [C₁₂H₁₆NO]⁺ |

| 119 | 58 | [C₉H₁₁]⁺ |

| 114 | 40 | [C₇H₁₂N]⁺ |

| 98 | 60 | [C₆H₁₂NO]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | 46 | [C₅H₁₀N]⁺ |

| 69 | 92 | [C₅H₉]⁺ |

| 56 | 66 | [C₄H₈]⁺ |

| 42 | 15 | [C₃H₆]⁺ |

Data sourced from a certificate of analysis for this compound. industry.gov.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) powder method, shows several characteristic absorption bands. industry.gov.au

A strong peak at 1734 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. industry.gov.au The peaks in the range of 2874-2964 cm⁻¹ are attributed to C-H stretching vibrations of the alkyl groups. industry.gov.au A broad band observed around 2426 cm⁻¹ is characteristic of the N-H stretching of the hydrochloride salt. industry.gov.au The peaks at 1164, 1117, and 1007 cm⁻¹ likely correspond to C-O and C-N stretching vibrations within the morpholine and ester moieties. industry.gov.au Finally, the absorptions at 761 and 701 cm⁻¹ are characteristic of the C-H out-of-plane bending vibrations of the monosubstituted benzene (B151609) rings. industry.gov.au An alternative source reports principal peaks at wavenumbers 1715, 1100, 1200, 690, 760, and 1020 cm⁻¹ for the KBr disk method. mdma.ch

Interactive Data Table: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 2964, 2935, 2874 | C-H stretching (alkyl) | industry.gov.au |

| 2426 | N-H stretching (hydrochloride salt) | industry.gov.au |

| 1734 | C=O stretching (ester) | industry.gov.au |

| 1715 | C=O stretching (ester) | mdma.ch |

| 1454 | C-H bending | industry.gov.au |

| 1200 | C-O stretching | mdma.ch |

| 1164, 1117 | C-O, C-N stretching | industry.gov.au |

| 1100 | C-O stretching | mdma.ch |

| 1020, 1007 | C-O stretching | industry.gov.aumdma.ch |

| 761, 760 | C-H out-of-plane bending (monosubstituted benzene) | industry.gov.aumdma.ch |

| 701, 690 | C-H out-of-plane bending (monosubstituted benzene) | industry.gov.aumdma.ch |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from any impurities and for determining its purity. Gas chromatography and thin-layer chromatography are commonly employed for these purposes.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique used to determine the purity of fenbutrazate by separating it from any volatile organic impurities. industry.gov.au In this method, the sample is vaporized and passed through a capillary column. The components are separated based on their boiling points and interaction with the column's stationary phase. A flame ionization detector then quantifies the amount of each component.

For fenbutrazate, the analysis is performed on its free base. industry.gov.au A typical GC-FID analysis might use an Agilent 6890 instrument with an HB-1 column. industry.gov.au The temperature program starts at 200°C, holds for 1 minute, and then ramps up to 300°C at a rate of 10°C per minute, holding for 3 minutes. industry.gov.au Using this method, the relative mass fraction of the main component (the fenbutrazate free base) has been consistently determined to be around 99.5%. industry.gov.au

Thin Layer Chromatography (TLC)

TLC is a simple and rapid chromatographic technique used for the qualitative assessment of purity and to identify the presence of non-volatile impurities. A spot of the sample solution is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase.

For this compound, a common TLC system uses a Kieselgel 60 F254 plate as the stationary phase and a mixture of chloroform (B151607) and ethyl acetate (B1210297) (1:4) as the mobile phase. industry.gov.au After development, a single spot is observed with a retention factor (Rf) value of 0.58. industry.gov.au The spot can be visualized under UV light at a wavelength of 254 nm. industry.gov.au Another source reports different Rf values for fenbutrazate using various solvent systems: TA (Rf 72), TB (Rf 47), TC (Rf 78), TE (Rf 86), TL (Rf 67), and TAE (Rf 88), with visualization using acidified iodoplatinate (B1198879) solution. mdma.ch

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are fundamental separation techniques in the analysis of Fenbutrazate. rjptonline.org These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

UPLC represents a significant technological advancement over traditional HPLC. rjptonline.org By utilizing columns packed with smaller sub-2 µm particles, UPLC systems can operate at much higher pressures, leading to substantial improvements in analytical performance. rjptonline.orgtsijournals.com The primary advantages of UPLC include dramatically increased resolution, improved sensitivity, and significantly faster analysis times. rjptonline.org For instance, a UPLC system can reduce analysis time by up to ninefold compared to an HPLC system using 5 µm particle columns. rjptonline.org This efficiency results in sharper, narrower peaks, which enhances the signal-to-noise ratio and provides clearer, more definitive data. rjptonline.org The reduction in column dimensions and run times also leads to a significant decrease in solvent consumption, making UPLC a more cost-effective and environmentally friendly option. rjptonline.org

While specific HPLC and UPLC methods for this compound are often proprietary to the developing laboratories, the general approach involves using a reversed-phase column (like a C18) with a mobile phase consisting of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. globalresearchonline.netdergipark.org.tr Detection is typically achieved using a UV detector or, more powerfully, a mass spectrometer. alwsci.com

Table 1: Comparison of HPLC and UPLC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 µm - 5 µm | < 2 µm |

| Operating Pressure | Lower pressure systems | Very high pressure (up to 100 MPa) rjptonline.org |

| Resolution | Good | Significantly improved resolution and peak capacity rjptonline.org |

| Analysis Speed | Slower | Up to 9 times faster than conventional HPLC rjptonline.org |

| Sensitivity | Standard | Increased sensitivity with better signal-to-noise ratio rjptonline.org |

| Solvent Consumption | Higher | Lower, leading to cost savings rjptonline.org |

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

To achieve the high specificity and sensitivity required for definitive identification and quantification, chromatographic systems are often coupled with mass spectrometry (MS). This "hyphenation" combines the separation power of chromatography with the mass-analyzing capability of MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing a wide array of compounds, including Fenbutrazate, in complex biological matrices. alwsci.com The technique involves an LC or UPLC system for separation, followed by a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion (the molecular ion of the target compound) and fragmenting it to produce characteristic product ions. alwsci.com This process of monitoring specific precursor-to-product ion transitions makes the analysis highly selective and robust, even at trace concentrations. alwsci.com LC-MS/MS generally requires less sample preparation compared to GC-MS and can analyze a broader range of compounds without the need for chemical derivatization. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used inFenbutrazate analysis. industry.gov.au In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. mdpi.com While highly effective, GC-MS often requires the analyte to be volatile and thermally stable. For compounds like Fenbutrazate, a derivatization step may be necessary to increase volatility and improve chromatographic peak shape. chromatographyonline.com Though sometimes considered less sensitive than modern LC-MS/MS for certain applications, GC-MS provides highly reproducible fragmentation patterns that are valuable for structural confirmation. chromatographyonline.comnih.gov

Table 2: LC-MS/MS Parameters for Fenbutrazate Analysis

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|---|

| Fenbutrazate | 4.90 | 368 | 191 | 119 |

Source: Adapted from clinical mass spectrometry data. zu.edu.pk

Application of Analytical Methods in Anti-Doping Research Contexts

Fenbutrazate is classified as a central nervous system stimulant and is included on the World Anti-Doping Agency (WADA) Prohibited List, making its detection a key objective in sports drug testing. nih.govwada-ama.org The analytical methods described above are central to the mission of anti-doping laboratories, which must detect minute quantities of prohibited substances or their metabolites in biological samples provided by athletes. researchgate.net

The application of these techniques in an anti-doping context involves several critical steps:

Sample Preparation: Biological samples, most commonly urine, are complex matrices containing numerous interfering compounds. tsijournals.comresearchgate.net Therefore, extensive sample preparation is required before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique to clean up the sample and concentrate the analytes of interest, removing salts, proteins, and other endogenous materials that could interfere with the analysis. tsijournals.com

Screening and Confirmation: Anti-doping analysis typically employs a two-step process. tsijournals.com An initial screening is performed using a fast and sensitive method, often UPLC-MS/MS, to detect a wide range of prohibited substances. tsijournals.com Any sample that yields a presumptive positive result in the screening phase is then subjected to a confirmation analysis. researchgate.net Confirmation procedures use highly specific methods, such as GC-MS or LC-MS/MS, to unequivocally identify the substance and its concentration, ensuring the highest level of scientific certainty. ijrar.org

Metabolite Detection: The parent Fenbutrazate compound may be rapidly metabolized by the body. Anti-doping laboratories often target not only the parent drug but also its specific metabolites, which can remain detectable in urine for a longer period, thus extending the window of detection. scispace.combritishequestrian.org.uk The use of LC-MS/MS is particularly advantageous for this purpose, as it can be configured to detect a panel of expected metabolites simultaneously. alwsci.com The identification of these metabolites is crucial for confirming the administration of the prohibited substance. scispace.com

The continuous evolution of analytical instrumentation, particularly in UPLC and high-resolution mass spectrometry, allows anti-doping laboratories to improve detection limits and stay ahead of new doping trends. tsijournals.comresearchgate.net

Molecular and Cellular Pharmacology of Fenbutrazate Hydrochloride

Elucidation of Neurotransmitter System Modulation

Fenbutrazate (B130803), a derivative of phenmetrazine, is understood to act as a prodrug, being converted into its active metabolite, phenmetrazine, to exert its effects. Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Interactions with Gamma-Aminobutyric Acid (GABA) Receptors

Some research suggests that fenbutrazate's mechanism of action involves the enhancement of GABAergic activity through interactions with Gamma-Aminobutyric Acid (GABA) receptors in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are the target for various therapeutic agents. The modulation of GABA receptors can be either positive, enhancing the effect of GABA, or negative, antagonizing it, and these effects are often dependent on the specific subtype of the GABA-A receptor.

Influence on Dopamine (B1211576) and Serotonin (B10506) Neurotransmission Pathways

Fenbutrazate, through its active metabolite, acts as an agonist at monoamine transporters, which includes transporters for both dopamine and norepinephrine (B1679862). The modulation of dopamine and serotonin (5-HT) neurotransmission is a key aspect of its pharmacological profile. The interaction between serotonin and dopamine systems is complex, with various serotonin receptor subtypes modulating dopamine release. For instance, some 5-HT receptors facilitate dopamine release, while others have an inhibitory effect. Fenbutrazate's action as a monoamine transporter agonist suggests it influences the reuptake of these neurotransmitters, thereby increasing their extracellular concentrations. This aligns with the general mechanism of many psychostimulants which often target the dopamine and serotonin systems to exert their effects on mood, alertness, and appetite. Dysregulation in these neurotransmitter pathways is associated with various conditions, and compounds that modulate them are of significant interest in pharmacology.

Exploration of Norepinephrine System Modulation

As a monoamine transporter agonist, fenbutrazate also influences the norepinephrine system. By inhibiting the norepinephrine transporter (NET), it increases the extracellular levels of norepinephrine, leading to enhanced adrenergic neurotransmission. This mechanism is shared by other norepinephrine reuptake inhibitors (NRIs) which are utilized for their psychostimulant and appetite-suppressant effects. The modulation of the norepinephrine system is a key component of the pharmacological action of many central nervous system stimulants.

Identification and Characterization as a Neurokinin Receptor (NKR) Ligand

In addition to its effects on monoamine transporters, recent research has identified fenbutrazate as a ligand for neurokinin receptors (NKRs). This discovery opens up new avenues for understanding its pharmacological profile and potential effects.

Application of Pharmacophore Modeling and Virtual Screening for Ligand Discovery

The identification of fenbutrazate as a neurokinin receptor ligand was achieved through the use of computational drug discovery techniques. Specifically, ligand-based common feature pharmacophore models were generated based on the structures of known NKR antagonists. A pharmacophore model represents the key molecular features necessary for a molecule to bind to a specific receptor. These models were then used to perform a virtual screening of a database of existing drugs. This process allows for the rapid identification of potential new ligands for a target receptor from a large library of compounds. The successful identification of fenbutrazate through this method highlights the utility of pharmacophore modeling and virtual screening in modern drug discovery.

In Vitro Ligand Binding and Receptor Functional Assays

Following its identification through virtual screening, fenbutrazate was confirmed as a neurokinin receptor ligand through in vitro pharmacological testing. These experimental validations are crucial to confirm the computational predictions. In vitro ligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays often involve using a radiolabeled ligand to measure the displacement by the test compound.

Functional assays are then performed to characterize the nature of the interaction, i.e., whether the ligand acts as an agonist or an antagonist. These assays can measure downstream cellular responses following receptor activation, such as changes in intracellular calcium levels or the accumulation of second messengers like inositol (B14025) trisphosphate (IP3) or cyclic AMP (cAMP). The in vitro testing confirmed that fenbutrazate is indeed a ligand for neurokinin receptors.

Table of Research Findings on Fenbutrazate Hydrochloride

| Pharmacological Target | Method of Identification/Characterization | Observed Effect | Reference |

|---|---|---|---|

| GABA Receptors | Inferred from mechanism of action studies | Enhancement of GABAergic activity | |

| Dopamine Transporters | Inferred from prodrug (phenmetrazine) activity | Agonist; likely increases extracellular dopamine |

Comparative Pharmacological Profiles with Related Central Nervous System Stimulants

This compound's pharmacological identity is best understood through comparison with structurally and functionally related central nervous system stimulants. Its chemical architecture and resulting biological activity show both clear lineage and notable distinctions when compared to amphetamine derivatives and its parent compound, phenmetrazine.

Structural Similarities and Dissimilarities to Amphetamine Derivatives and Phenmetrazine

This compound's structure contains the core phenethylamine (B48288) skeleton, a feature it shares with the broad class of amphetamine derivatives. However, its more immediate structural predecessor is phenmetrazine.

Core Structural Features:

Amphetamine: The foundational structure is a simple phenethylamine backbone (a phenyl group attached to an ethylamine (B1201723) group) with a methyl group at the alpha carbon position.

Phenmetrazine: Chemically known as 3-methyl-2-phenylmorpholine, phenmetrazine elaborates on the amphetamine structure. wikipedia.org It incorporates the phenethylamine backbone into a morpholine (B109124) ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. wikipedia.org This cyclization results in a more rigid structure compared to the flexible side chain of amphetamine.

Fenbutrazate: Fenbutrazate is a derivative of phenmetrazine. wikipedia.org It is chemically described as 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate (B8525191). drugfuture.com The core 3-methyl-2-phenylmorpholine structure of phenmetrazine is present. The key dissimilarity is the addition of a bulky ester group attached to the nitrogen atom of the morpholine ring via an ethyl chain. drugfuture.com This ester linkage is the primary structural feature that distinguishes fenbutrazate from phenmetrazine.

In essence, fenbutrazate can be conceptualized as phenmetrazine with an added chemical moiety that alters its pharmacological properties, specifically its mechanism of activation. The presence of the morpholine ring in both fenbutrazate and phenmetrazine sets them apart from the basic structure of amphetamine. wikipedia.orgsmolecule.com

Interactive Data Table: Structural Comparison

| Compound | Core Structure | Key Functional Groups/Rings |

|---|---|---|

| Amphetamine | Phenethylamine | Alpha-methyl group |

| Phenmetrazine | Substituted Phenylmorpholine | Incorporates the phenethylamine backbone into a morpholine ring. wikipedia.org |

| This compound | Substituted Phenylmorpholine | Contains the phenmetrazine structure with an added 2-phenylbutanoate ester group. drugfuture.com |

Distinct Pharmacological Characteristics of this compound

The most significant pharmacological distinction of this compound is its function as a prodrug. ncats.io A prodrug is a medication administered in an inactive or less active form, which is then metabolized within the body into an active drug.

Mechanism of Action: Unlike direct-acting stimulants, fenbutrazate itself is not the primary agent responsible for the observed central nervous system effects. After administration, it undergoes metabolism where the ester bond is cleaved, releasing its active metabolite, phenmetrazine. ncats.io Therefore, the pharmacological activity of fenbutrazate is predominantly that of phenmetrazine.

Active Metabolite's Action: Phenmetrazine acts as a norepinephrine and dopamine releasing agent (NDRA). wikipedia.org It is thought to block the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. drugbank.com This leads to the characteristic stimulant effects, including increased alertness and appetite suppression. drugbank.com The mechanism of increasing dopamine and norepinephrine levels is similar to that of other CNS stimulants like amphetamine. ontosight.ai

Pharmacokinetic Profile: As a prodrug, fenbutrazate's pharmacokinetic profile inherently differs from that of its active metabolite, phenmetrazine. The conversion process introduces a metabolic step that can influence the onset and duration of action.

Toxicity Profile: Some research indicates that this compound possesses a lower acute toxicity profile when compared to other stimulants such as amphetamine. smolecule.com

This prodrug characteristic distinguishes fenbutrazate from both amphetamine and phenmetrazine, which are active in their own right without the need for metabolic conversion to a different active substance.

Preclinical Pharmacokinetic and Metabolic Research of Fenbutrazate

In Vitro and In Vivo Absorption and Distribution Studies in Animal Models

Specific in vitro and in vivo studies detailing the absorption and distribution of Fenbutrazate (B130803) hydrochloride in animal models are not publicly available. Generally, such preclinical studies are essential to understand how a compound is taken up by the body and where it subsequently travels. In vitro models, such as Caco-2 cell permeability assays, would typically be used to predict oral absorption. In vivo studies in animal models, like rats or dogs, would provide data on key pharmacokinetic parameters including bioavailability, the volume of distribution (Vd), maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). This information helps in predicting the compound's behavior in humans.

Metabolic Pathways and Enzymes Involved in Fenbutrazate Biotransformation

Information detailing the specific metabolic pathways and the enzymes responsible for the biotransformation of Fenbutrazate hydrochloride is not available. Drug metabolism typically involves Phase I (functionalization) and Phase II (conjugation) reactions to convert lipophilic compounds into more water-soluble metabolites for easier excretion.

There is no publicly available data on the hepatic metabolism or the key metabolites of Fenbutrazate. The liver is the primary site of drug metabolism where processes such as oxidation, reduction, and hydrolysis occur. For a compound with the structure of Fenbutrazate, potential metabolic pathways could include oxidative N-C cleavage, hydroxylation, and N-dealkylation, but specific metabolites have not been documented in available literature.

The specific Cytochrome P450 (CYP) enzymes involved in the metabolism of Fenbutrazate have not been identified in publicly accessible research. The CYP family of enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are responsible for the metabolism of a vast number of drugs. mdpi.comresearchgate.netnih.gov Reaction phenotyping studies using human liver microsomes and recombinant CYP enzymes would be necessary to determine which specific enzymes are involved in metabolizing Fenbutrazate. umich.edu This information is crucial for predicting potential drug-drug interactions. nih.govpharmatutor.org

Preclinical Excretion Profiles and Routes of Elimination

Specific preclinical data on the excretion profiles and routes of elimination for this compound are not available. Excretion studies in animal models are performed to understand how the drug and its metabolites are eliminated from the body, typically through urine and feces. These studies quantify the percentage of the administered dose that is excreted and help to determine the major routes of elimination.

Impact of Deuteration on Fenbutrazate Pharmacokinetic Parameters (e.g., Fenbutrazate-d4)

There is no available information regarding studies on deuterated Fenbutrazate (e.g., Fenbutrazate-d4) and the impact of deuteration on its pharmacokinetic parameters. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can sometimes alter the rate of metabolism of a drug, particularly if the C-H bond is broken in the rate-determining step of its metabolism. This "kinetic isotope effect" can potentially lead to a longer half-life, increased exposure, and a modified metabolite profile. However, without specific studies on Fenbutrazate-d4, any potential effects remain hypothetical.

Structure Activity Relationship Sar and Computational Modeling Studies of Fenbutrazate

Computational methods are integral to modern drug discovery, providing powerful tools to understand how a molecule's chemical structure relates to its biological activity. These techniques, which include pharmacophore modeling, virtual screening, and molecular dynamics simulations, have been applied to investigate the pharmacological profile of fenbutrazate (B130803). Such studies are crucial for elucidating interaction mechanisms and guiding the design of new, more effective therapeutic agents.

In Vivo Preclinical Pharmacological Investigations

Assessment of Central Nervous System Effects in Animal Models (e.g., effects on locomotor activity, cognitive parameters)

No specific studies detailing the effects of Fenbutrazate (B130803) hydrochloride on locomotor activity or cognitive parameters in animal models were identified in the search results. While general methodologies for assessing CNS stimulants, including their impact on locomotor activity, are established, data specific to Fenbutrazate hydrochloride is not available nih.govmeliordiscovery.comnih.gov. Similarly, while preclinical models for evaluating cognitive-enhancing drugs exist, their application to this compound has not been documented in the available literature nih.govfrontiersin.orgneurofit.comnih.gov.

Evaluation of Fenbutrazate in Animal Models of Anxiety and Related Conditions

There is no information available from the search results regarding the evaluation of this compound in specific animal models of anxiety. Standard models such as the elevated plus-maze, light-dark box, and open field test are commonly used to screen for anxiolytic or anxiogenic properties of compounds, but no studies were found that applied these models to this compound nih.govnih.govcpn.or.krresearchgate.net.

Characterization of Potential Preclinical Therapeutic Applications

The search did not yield any preclinical studies that characterize potential therapeutic applications for this compound.

Methodological Considerations and Limitations in Preclinical Animal Studies

While there is extensive literature on the general methodological considerations and limitations of preclinical animal studies in CNS and psychiatric drug development, no documents were found that specifically discuss these aspects in the context of this compound research nih.govnih.govnih.govnih.gov. These general limitations often include challenges in translating findings from animal models to human conditions.

Due to the lack of specific preclinical data for this compound, no data tables can be generated.

Future Directions and Emerging Research Paradigms

Exploration of Undiscovered Molecular Targets and Off-Target Interactions

The pharmacological profile of fenbutrazate (B130803) is not fully characterized, with its mechanism of action described as uncertain but likely involving sympathomimetic pathways similar to dexamphetamine. nih.gov This uncertainty creates a significant opportunity for the exploration of its molecular targets. The primary hypothesis, based on its stimulant properties, points toward interaction with monoamine transporters, such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). However, a comprehensive understanding requires looking beyond these primary candidates to identify novel binding sites and potential off-target interactions, which are activities at sites other than the intended biological target. nih.govwikipedia.org

Recent computational studies employing pharmacophore modeling have suggested that fenbutrazate may act as a ligand for neurokinin receptors. researchgate.net This finding opens a new line of investigation into its potential modulation of tachykinin signaling pathways, which are involved in a range of physiological and pathological processes. A systematic screening of fenbutrazate against a broad panel of receptors, enzymes, and ion channels is essential to fully delineate its molecular pharmacology. Identifying these off-target activities is crucial, as they could reveal unexpected therapeutic possibilities or explain previously observed side effects. criver.com

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Based on its known sympathomimetic and CNS stimulant effects, similar to other phenmetrazine derivatives. nih.gov |

| Neurokinin Receptors | NK1, NK2, NK3 | Identified as a potential ligand through in silico pharmacophore modeling, suggesting a novel mechanism of action. researchgate.net |

| Adrenergic Receptors | Alpha (α) and Beta (β) subtypes | Consistent with sympathomimetic activity, which often involves direct or indirect modulation of the adrenergic system. nih.gov |

| Vesicular Monoamine Transporters | VMAT1, VMAT2 | As a stimulant, it may interfere with the packaging and release of neurotransmitters from synaptic vesicles. |

| Trace Amine-Associated Receptors | TAAR1 | A common target for amphetamine-like stimulants that modulates monoaminergic neurotransmission. |

Development of Advanced Methodologies for High-Throughput Screening of Fenbutrazate Analogs

To explore the therapeutic potential of the fenbutrazate scaffold, the development and application of advanced high-throughput screening (HTS) methodologies are paramount. This process begins with the creation of a chemical library of fenbutrazate analogs, synthesized to systematically modify different parts of the molecule. nih.govsapub.orgnih.gov The goal of these modifications is to explore the structure-activity relationships (SAR), which dictate how chemical structure relates to biological activity. nih.govnih.gov

Modern HTS combines automated robotic handling with sensitive detection systems to test thousands of compounds rapidly. For fenbutrazate analogs, cell-based assays using fluorometric imaging plate reader technology could be employed to measure activity at the molecular targets identified in the previous section, such as monoamine transporters or neurokinin receptors. nih.govresearchgate.net Furthermore, virtual screening, which uses computer models to predict the binding of compounds to a target protein, can be used as a cost-effective preliminary step to prioritize which analogs to synthesize and test, thereby streamlining the discovery process. researchgate.netnih.gov

| Step | Methodology | Objective |

| 1. Library Design & Synthesis | Combinatorial Chemistry, Parallel Synthesis | Create a diverse library of fenbutrazate analogs with systematic structural modifications. mdpi.com |

| 2. Virtual Screening | Pharmacophore Modeling, Molecular Docking | Computationally predict the binding affinity of designed analogs for selected targets to prioritize synthesis. researchgate.netnih.gov |

| 3. Primary HTS | Cell-Based Functional Assays (e.g., FLIPR, Radioligand Binding) | Rapidly screen the entire analog library to identify "hits" with significant activity at the target(s) of interest. |

| 4. Secondary Screening | Dose-Response Assays, Selectivity Panels | Confirm the activity of primary hits, determine their potency (e.g., IC50/EC50 values), and assess their selectivity against a panel of related and unrelated targets. |

| 5. Hit-to-Lead Optimization | Structure-Activity Relationship (SAR) Analysis | Systematically analyze the data to understand how structural changes affect activity and guide the synthesis of more potent and selective compounds. mdpi.com |

Rational Design of Next-Generation Compounds with Enhanced Preclinical Profiles

Leveraging the data from SAR studies and HTS, the principles of rational drug design can be applied to create next-generation compounds derived from the fenbutrazate scaffold. nih.govnih.gov The objective is to engineer molecules with enhanced preclinical profiles, meaning improved potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects. This process involves a continuous feedback loop between computational modeling and chemical synthesis.

For instance, if a specific off-target interaction is identified that is associated with undesirable effects, molecular docking and dynamics simulations can be used to understand the binding mode at this anti-target. nih.gov Chemists can then design modifications to the fenbutrazate structure that disrupt this binding while preserving or enhancing affinity for the desired therapeutic target. This approach is critical in moving beyond the classical stimulant profile of fenbutrazate to develop more refined therapeutic agents. The development of novel anti-obesity drugs has shifted towards targeting complex neurohormonal systems, such as those involving glucagon-like peptide-1 (GLP-1), offering a paradigm for how targeted drug design can yield improved therapeutic outcomes. news-medical.netlifescienceleader.comnih.gov

Contribution of Fenbutrazate Research to Fundamental Understanding of Neuropsychopharmacology

The study of older psychotropic compounds like fenbutrazate provides valuable historical and scientific context for modern neuropsychopharmacology. As a phenmetrazine derivative, fenbutrazate belongs to a class of compounds that were instrumental in establishing the role of monoaminergic systems in behavior, mood, and appetite. wikipedia.orgnih.gov

Future research on fenbutrazate and its analogs can continue to contribute to this fundamental knowledge. By using these compounds as chemical probes, researchers can investigate the nuanced functions of different monoamine transporters and their subtypes. For example, developing analogs with high selectivity for NET over DAT could help dissect the specific contributions of norepinephrine to appetite regulation versus reward and motivation. Elucidating the full mechanism of action of fenbutrazate, including any activity at newly identified targets like neurokinin receptors, could reveal novel interactions between different neurotransmitter systems, thereby enriching our understanding of the complex neurochemical circuitry that governs behavior.

Integration of Multi-Omics Data in Comprehensive Fenbutrazate Research

A comprehensive understanding of fenbutrazate's biological effects can be achieved by integrating multi-omics data. nih.govfrontiersin.org This systems biology approach analyzes the complete set of biological molecules at different levels—genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to create a holistic picture of a drug's impact. nih.govresearchgate.netmdpi.com

For fenbutrazate, transcriptomic analysis (e.g., RNA-Seq) of neuronal cells or relevant brain tissues after exposure could identify entire gene networks and pathways that are modulated by the compound, going beyond a single target. researchgate.net Proteomics could then confirm whether changes in gene expression translate to changes in protein levels and identify post-translational modifications that affect protein function. Metabolomics could reveal shifts in cellular energy metabolism or neurotransmitter synthesis.

Furthermore, pharmacogenomics, a branch of genomics, could be used to identify genetic variations that influence an individual's response to fenbutrazate, potentially explaining differences in efficacy or susceptibility to adverse effects. nih.govnih.gov Integrating these large-scale datasets provides an unbiased, discovery-driven approach to understanding drug action and identifying novel biomarkers and therapeutic targets. nih.gov

| Omics Technology | Application to Fenbutrazate Research | Potential Insights |

| Transcriptomics | Analyze changes in gene expression in hypothalamic cells treated with fenbutrazate. | Identification of genetic pathways involved in appetite suppression or stimulant effects. |

| Proteomics | Quantify changes in protein expression and phosphorylation in brain synaptosomes. | Elucidation of effects on synaptic signaling cascades and protein-protein interaction networks. |

| Metabolomics | Profile metabolic changes in plasma or brain tissue following administration. | Understanding of systemic effects on energy metabolism and neurotransmitter synthesis pathways. |

| Pharmacogenomics | Correlate genetic variants (e.g., in monoamine transporters or metabolizing enzymes) with drug response. | Identification of patient subpopulations who may respond differently to fenbutrazate-like compounds. nih.govnih.gov |

Q & A

Q. What are the recommended storage conditions for Fenbutrazate hydrochloride to ensure stability?

- Methodological Answer : Store this compound at 4°C in airtight, light-resistant containers to prevent degradation. For long-term storage, aliquot the compound into sealed vials to minimize freeze-thaw cycles, which can compromise stability . If the compound is hygroscopic, use desiccants to avoid moisture exposure. Always refer to the Certificate of Analysis (CoA) for specific storage guidelines.

| Source Compound | Storage Conditions | Key References |

|---|---|---|

| Chlorpromazine HCl | 4°C, sealed containers | |

| Vimirogant HCl | Aliquot, avoid freeze-thaw |

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .

- Spill Management : Collect powdered material mechanically, place in sealed containers, and dispose as hazardous waste. Contact local environmental agencies (e.g., EPA) for disposal guidelines .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). Validate the method by assessing linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (95–105%) . Compare retention times against a certified reference standard. For impurities, employ Thin-Layer Chromatography (TLC) with silica gel plates and a mobile phase of diethyl ether/diethylamine (39:1) .

Advanced Research Questions

Q. How should experimental designs address contradictory toxicity data for this compound?

- Methodological Answer : Contradictions in toxicity profiles (e.g., acute vs. chronic effects) may arise from variations in:

- Purity : Impurities (e.g., synthesis byproducts) can skew results. Use HPLC to confirm batch consistency .

- Model Systems : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent models) data to assess species-specific responses .

- Dosage Regimens : Adjust exposure durations (acute: 24–72 hours; chronic: weeks) and routes (oral, intravenous) to align with study objectives.

Example: Chlorpromazine HCl shows acute oral toxicity (LD50 = 145 mg/kg) but no carcinogenicity in chronic studies, highlighting the need for multi-phase testing .

Q. What strategies ensure compound stability in pharmacokinetic studies of this compound?

- Methodological Answer :

- Solution Stability : Prepare stock solutions in acetonitrile or ethanol, aliquot into small volumes, and store at -20°C. Avoid repeated thawing .

- In Vivo Dosing : Use freshly prepared suspensions in 0.5% carboxymethylcellulose (CMC) to prevent hydrolysis. Validate stability under physiological conditions (pH 7.4, 37°C) for ≥24 hours .

- Analytical Validation : Perform forced degradation studies (e.g., heat, light, oxidation) to identify major degradation products and adjust storage protocols accordingly .

Q. Which advanced analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use a triple quadrupole system with electrospray ionization (ESI+) for high sensitivity (LOQ: 0.1 ng/mL). Optimize transitions (e.g., m/z 355 → 165 for Chlorpromazine HCl analogs) .

- Nuclear Magnetic Resonance (NMR) : Employ H-NMR (400 MHz) in D2O to confirm structural integrity and detect deuterated solvents as internal standards .

- Microscopy : For hydrogel formulations (e.g., burn treatments), use SEM to assess particle size distribution and drug encapsulation efficiency .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported neurotoxic effects of this compound?

- Methodological Answer :

- Study Parameters : Compare doses (low vs. high), exposure times, and endpoints (e.g., apoptosis markers vs. behavioral assays). For example, Phenetrazine HCl lacks GHS neurotoxicity classification, while Chlorpromazine HCl induces drowsiness (H336) .

- Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., Caspase-3, BDNF) across studies .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem, ChEMBL) using standardized effect-size metrics (e.g., Cohen’s d) to quantify variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.